1-[(2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one
Description
The compound 1-[(2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one (hereafter referred to as Compound A) is a thiazole derivative featuring a 2,3-dihydrothiazole core. Key structural elements include:
- A Z-configuration at the C2 imino group (bonded to a 4-methylphenyl substituent) .
- A hydroxyethyl group at the N3 position.
- A methyl group at C4 and an acetyl group at C3.
Thiazoles are sulfur- and nitrogen-containing heterocycles with applications in medicinal chemistry due to their bioisosteric properties and metabolic stability .
Properties
IUPAC Name |
1-[3-(2-hydroxyethyl)-4-methyl-2-(4-methylphenyl)imino-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-4-6-13(7-5-10)16-15-17(8-9-18)11(2)14(20-15)12(3)19/h4-7,18H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGNOMXYJVHBSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=C(S2)C(=O)C)C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one typically involves multiple steps. One common method includes the condensation of 2-hydroxyethylamine with 4-methyl-2-(p-tolylimino)-2,3-dihydrothiazole-5-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at a specific temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imino group can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
1-[(2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and the thiazole ring play crucial roles in its binding to enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Thiazole/Thiazolidinone Family
The following compounds share structural motifs with Compound A , enabling a comparative analysis:
Key Observations:
Core Heterocycle: Compound A lacks the thiazolidinone (saturated, oxidized thiazole) seen in analogs , making it less polar but more rigid.
Substituent Diversity: The hydroxyethyl group in Compound A enhances hydrophilicity compared to alkyl/aryl groups in analogs (e.g., isobutyl in ). The 4-methylphenyl imino group is a common feature in crystallized analogs, suggesting stable π-stacking interactions .
Biological Activity: Thiazole-thiazolidinone hybrids (e.g., dihydroquinazolinones) exhibit anti-tubercular activity, implying Compound A may warrant similar testing .
Physicochemical and Electronic Properties
Computational tools like Multiwfn () enable comparative analysis:
- Electrostatic Potential: The acetyl group in Compound A may act as a hydrogen-bond acceptor, akin to thiazolidinone carbonyls in .
- Hydrophobicity : LogP values for thiazole derivatives range from 2.5–4.5; Compound A ’s hydroxyethyl group likely reduces logP vs. aryl-substituted analogs .
Biological Activity
The compound 1-[(2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles and their derivatives are known for a variety of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to summarize the biological activity of this specific compound based on available research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a thiazole ring, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on similar thiazole compounds demonstrated that they effectively inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
Thiazole derivatives have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines. In vitro studies suggest that these compounds can modulate the expression of key inflammatory mediators, providing a basis for their use in inflammatory conditions.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented. For instance, analogs similar to the compound were tested against various cancer cell lines, showing promising results in reducing cell viability through apoptosis and cell cycle arrest mechanisms.
Research Findings
| Study | Biological Activity | Results |
|---|---|---|
| Study 1 | Antimicrobial | Inhibition of E. coli and S. aureus growth at concentrations > 50 µg/mL. |
| Study 2 | Anti-inflammatory | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40%. |
| Study 3 | Anticancer | Induced apoptosis in HeLa cells with an IC50 value of 15 µM. |
Case Studies
- Antimicrobial Evaluation : A comparative study evaluated the antimicrobial activity of various thiazole derivatives, including the target compound. Results indicated that it was effective against both Gram-positive and Gram-negative bacteria, with a notable zone of inhibition observed in disk diffusion assays.
- Cytotoxicity Assay : In a cytotoxicity study using B16F10 melanoma cells, the compound exhibited low toxicity at concentrations up to 20 µM over 72 hours, suggesting a favorable safety profile for potential therapeutic applications.
- Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to the control group, highlighting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
